7-methyl-N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
7-methyl-N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that features a naphthyridine core substituted with methyl, m-tolylamino, and thiomorpholino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Naphthyridine Core: Starting from a suitable precursor, such as 2-aminopyridine, through cyclization reactions.
Substitution Reactions: Introducing the methyl and m-tolylamino groups via electrophilic aromatic substitution or nucleophilic substitution reactions.
Thiomorpholino Group Addition: Incorporating the thiomorpholino group through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiomorpholino moiety.
Reduction: Reduction reactions could target the naphthyridine core or the m-tolylamino group.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Biochemical Research: Used in studies to understand its interaction with biological macromolecules.
Industry
Materials Science:
Agriculture: Possible use as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 7-methyl-N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism/antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(7-Methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone: Similar structure with a para-tolylamino group instead of meta.
(7-Methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)(morpholino)methanone: Similar structure with a morpholino group instead of thiomorpholino.
Uniqueness
The uniqueness of 7-methyl-N-(3-methylphenyl)-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the thiomorpholino group, in particular, may impart unique electronic and steric effects compared to similar compounds.
Properties
IUPAC Name |
[7-methyl-4-(3-methylanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-14-4-3-5-16(12-14)24-19-17-7-6-15(2)23-20(17)22-13-18(19)21(26)25-8-10-27-11-9-25/h3-7,12-13H,8-11H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUESQQYPMOJAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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